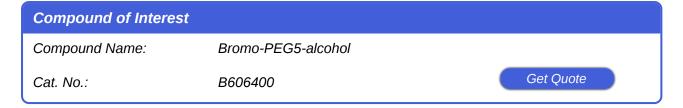


# Synthesis and Characterization of Bromo-PEG5alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Bromo-PEG5-alcohol**, a valuable heterobifunctional linker molecule. Its polyethylene glycol (PEG) chain imparts hydrophilicity, while the terminal bromide and alcohol functionalities allow for versatile conjugation chemistries. This guide details a plausible synthetic route, purification methods, and in-depth characterization techniques, making it an essential resource for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Bromo-PEG5-alcohol** is presented in Table 1.



Property	Value	Source
Chemical Formula	C10H21BrO5	[1]
Molecular Weight	301.17 g/mol	[1]
CAS Number	957205-14-0	[1]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95% - 98%	[3]
Solubility	Soluble in water, DCM	
Storage	-20°C for long-term storage	

# Synthesis of Bromo-PEG5-alcohol

A common and effective method for the synthesis of **Bromo-PEG5-alcohol** is through the Williamson ether synthesis. This method involves the reaction of a suitable polyethylene glycol with a brominating agent. A plausible synthetic route starts from the readily available pentaethylene glycol.

## **Proposed Synthetic Pathway**

The synthesis can be envisioned in a two-step process where pentaethylene glycol is first monobrominated. A more controlled approach involves the protection of one hydroxyl group of pentaethylene glycol, followed by bromination of the other, and subsequent deprotection. However, a direct partial bromination can also be employed, followed by purification to isolate the desired mono-brominated product.

A likely synthetic approach involves the reaction of pentaethylene glycol with a brominating agent such as hydrobromic acid (HBr) or thionyl bromide (SOBr2), or via an Appel reaction. The Williamson ether synthesis offers a versatile alternative, for instance, by reacting the sodium salt of a protected tetraethylene glycol with 1-bromo-2-(2-chloroethoxy)ethane followed by deprotection and subsequent conversion of the chloride to a bromide, or reacting a monoprotected pentaethylene glycol with a brominating agent.

A straightforward conceptual workflow for the synthesis is outlined below:





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Caption: Synthetic workflow for Bromo-PEG5-alcohol.

# Experimental Protocol: Synthesis via Bromination of Pentaethylene Glycol

This protocol is a representative procedure based on established methods for the bromination of polyethylene glycols.

#### Materials:

- Pentaethylene glycol
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H2SO4)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:



- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaethylene glycol (1 equivalent) in a suitable solvent like toluene.
- Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel. A gradient
  elution system, for example, starting with hexane and gradually increasing the polarity with
  ethyl acetate, can be employed to isolate the pure **Bromo-PEG5-alcohol**. For PEG
  compounds, a solvent system like chloroform-methanol may also be effective.

## **Characterization of Bromo-PEG5-alcohol**

Thorough characterization is crucial to confirm the identity and purity of the synthesized **Bromo-PEG5-alcohol**. The primary analytical techniques employed are <sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the structure of **Bromo-PEG5-alcohol** by providing information about the chemical environment of the hydrogen atoms.

Expected Chemical Shifts and Splitting Patterns:



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
HO-CH <sub>2</sub> -	~3.7	triplet	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)	~3.6	multiplet	16H
Br-CH <sub>2</sub> -	~3.8	triplet	2H
НО-	broad singlet	1H	

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The signal for the protons on the carbon adjacent to the bromine atom is expected to be the most downfield due to the deshielding effect of the electronegative bromine. The protons on the carbon adjacent to the hydroxyl group will also be downfield compared to the rest of the PEG backbone protons. The large multiplet in the 3.6 ppm region corresponds to the repeating ethylene glycol units.

# Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

**Expected Characteristic IR Absorptions:** 

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H (alcohol)	3600-3200	Strong, Broad
C-H (alkane)	3000-2850	Strong
C-O (ether and alcohol)	1150-1050	Strong
C-Br (alkyl bromide)	650-550	Medium to Weak

The presence of a broad O-H stretching band is a key indicator of the alcohol functionality. The strong C-O stretching band is characteristic of the ether linkages in the PEG backbone and the



C-O bond of the alcohol. The C-Br stretch is typically found in the fingerprint region and may be less distinct.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

For Electrospray Ionization (ESI-MS), common adducts are expected:

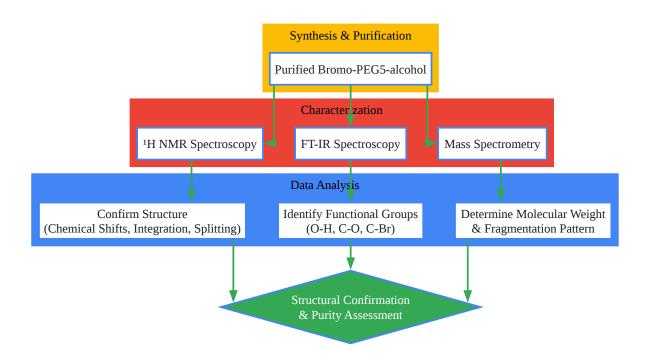
- [M+Na]+
- [M+K]+

In Electron Ionization (EI-MS), fragmentation is expected. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of H<sub>2</sub>O). For alkyl bromides, cleavage of the C-Br bond is a characteristic fragmentation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for <sup>79</sup>Br and <sup>81</sup>Br).

# **Experimental Workflow for Characterization**

The following diagram illustrates the logical workflow for the characterization of synthesized **Bromo-PEG5-alcohol**.





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Caption: Characterization workflow for Bromo-PEG5-alcohol.

# **Applications in Drug Development**

Bromo-PEG5-alcohol is a key building block in the development of advanced drug delivery systems and targeted therapeutics. Its primary application is as a linker in the synthesis of PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the bromide and alcohol functionalities provide orthogonal handles for conjugation to the target protein ligand and the E3 ligase ligand. The hydroxyl group can be further modified to introduce other functionalities, adding to its versatility. The bromide is a good leaving group for nucleophilic substitution reactions, allowing for efficient coupling with thiols or amines.



#### Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Bromo-PEG5-alcohol**. The proposed synthetic protocol, based on the bromination of pentaethylene glycol, offers a practical route to this valuable linker. The comprehensive characterization data, including expected NMR, FT-IR, and MS results, will aid researchers in confirming the identity and purity of their synthesized material. The versatility of **Bromo-PEG5-alcohol** as a hydrophilic and heterobifunctional linker makes it an indispensable tool for scientists and professionals in the field of drug development, particularly for the advancement of targeted protein degradation and other innovative therapeutic strategies.

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